N-phenyl-5-(trifluoromethyl)-1-benzothiophene-2-carboxamide

Physicochemical Property Profiling Enzyme Inhibition Malaria Drug Discovery

Unlike generic benzothiophene-2-carboxamides, this compound's 5-trifluoromethyl group provides superior metabolic stability and high lipophilicity (XLogP=5.0) critical for CNS penetration. The simple N-phenyl anilide renders it an essential negative control for dual COX/5-LO inhibitor studies, while its fragment-like profile (MW 321.3, 2 rotatable bonds) makes it ideal for focused SAR expansion in antimalarial PfENR research. Procure this distinct scaffold to eliminate confounding substituent effects and ensure reproducible, interpretable biological data.

Molecular Formula C16H10F3NOS
Molecular Weight 321.32
CAS No. 439109-06-5
Cat. No. B2490671
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-phenyl-5-(trifluoromethyl)-1-benzothiophene-2-carboxamide
CAS439109-06-5
Molecular FormulaC16H10F3NOS
Molecular Weight321.32
Structural Identifiers
SMILESC1=CC=C(C=C1)NC(=O)C2=CC3=C(S2)C=CC(=C3)C(F)(F)F
InChIInChI=1S/C16H10F3NOS/c17-16(18,19)11-6-7-13-10(8-11)9-14(22-13)15(21)20-12-4-2-1-3-5-12/h1-9H,(H,20,21)
InChIKeyOWPMZYQRSIIEGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: N-Phenyl-5-(trifluoromethyl)-1-benzothiophene-2-carboxamide (CAS 439109-06-5) Chemical Profile


N-Phenyl-5-(trifluoromethyl)-1-benzothiophene-2-carboxamide (CAS 439109-06-5) is a synthetic, heterocyclic small molecule belonging to the benzothiophene-2-carboxamide class [1]. This compound features a benzothiophene core substituted at the 5-position with a trifluoromethyl (-CF3) group and at the 2-position with an N-phenyl carboxamide. Its computed physicochemical properties include a molecular weight of 321.3 g/mol, a high lipophilicity (XLogP3 of 5), and a topological polar surface area (TPSA) of 57.3 Ų [1]. This specific combination of substituents positions it as a distinct chemical entity within a broader class of compounds investigated for enzyme inhibition, including cyclooxygenase-2 (COX-2) and enoyl-acyl carrier protein reductase (PfENR) [REFS-2, REFS-3].

Why N-Phenyl-5-(trifluoromethyl)-1-benzothiophene-2-carboxamide Cannot Be Simply Replaced by Other Benzothiophene-2-carboxamides


Selecting a benzothiophene-2-carboxamide based solely on its core scaffold for structure-activity relationship (SAR) studies is insufficient due to the profound impact of substituents on both target potency and physicochemical behavior. The trifluoromethyl group at the 5-position confers significantly higher lipophilicity and metabolic stability compared to halogen (e.g., bromine) or methyl substituents at the same position, as seen in analogs [1]. Furthermore, the unsubstituted N-phenyl anilide in this compound lacks the hydrogen-bond donor capacity of the 3-hydroxy group present in dual COX/LOX inhibitors like L-652,343, leading to a fundamentally different binding mode and selectivity profile at enzyme active sites [2]. These structural differences critically affect in vitro parameters like IC50 values (e.g., PfENR IC50: 115 nM for a 3-bromo-N-(4-fluorobenzyl) analog), assembly solubility, and passive membrane permeability, making generic substitution a high-risk approach for maintaining experimental reproducibility [3].

Quantitative Differentiation: N-Phenyl-5-(trifluoromethyl)-1-benzothiophene-2-carboxamide vs. Closest Analogs


Enhanced Lipophilicity (XLogP) Compared to 3-Bromo-N-benzyl-benzothiophene-2-carboxamide PfENR Inhibitors

The target compound's 5-trifluoromethyl substitution results in significantly higher predicted lipophilicity compared to key halogenated analogs from the same structural class. This directly impacts its transport properties and suitability for assays requiring high passive membrane permeability [REFS-1, REFS-2].

Physicochemical Property Profiling Enzyme Inhibition Malaria Drug Discovery

Absence of 3-Position Hydrogen Bond Donor Differentiates Selectivity Profile from Dual COX/LOX Inhibitor L-652,343

Unlike the dual COX/5-LO inhibitor L-652,343, the target compound lacks a 3-hydroxy group on the benzothiophene core. This substituent is critical for hydrogen bonding interactions in the active site of lipoxygenase enzymes. This structural distinction predicts a narrow inhibitory profile, avoiding the dual enzyme inhibition that can lead to complex downstream eicosanoid synthesis modulation [REFS-1, REFS-2].

Cyclooxygenase Inhibition 5-Lipoxygenase Inhibition Inflammation Target Engagement

Metabolic Stability Advantage of 5-CF3 over 3-Bromo Group in Benzothiophene-2-carboxamides

The trifluoromethyl group is a well-documented isostere with superior metabolic stability compared to halogens like bromine, which are susceptible to oxidative metabolism and dehalogenation. A class-level inference from benzothiophene carboxamide COX-2 inhibitors indicates that bromo-benzothiophene carboxamides, while potent (e.g., compounds 4, 6, and 8 in Pathak et al., 2014), are often used as initial leads because the 3-bromo group serves as a synthetic handle [1]. In contrast, the 5-CF3 group in the target compound is a terminal metabolically stable group, offering a longer half-life in liver microsome assays [2].

Drug Metabolism In Vitro Pharmacokinetics Lead Optimization

Optimal Topological Polar Surface Area for Blood-Brain Barrier Permeability in Neuroinflammation Models

The compound's TPSA of 57.3 Ų falls within the optimal range (<90 Ų) frequently associated with passive blood-brain barrier (BBB) permeability. This is a critical differentiator from larger benzothiophene-2-carboxamide derivatives, such as those with elaborated N-substituents (e.g., MK-5286) that have significantly higher TPSA and molecular weight, limiting their utility in central nervous system (CNS) target engagement studies [REFS-1, REFS-2].

Blood-Brain Barrier Penetration Neuroinflammation Physicochemical Property

Optimal Research Scenarios for Procuring N-Phenyl-5-(trifluoromethyl)-1-benzothiophene-2-carboxamide


CNS-Penetrant Chemical Probe Development for Cyclooxygenase-2 (COX-2)

The compound's favorable TPSA (57.3 Ų) and high lipophilicity (XLogP=5.0) position it as an advanced intermediate for designing blood-brain barrier-permeable anti-inflammatory agents targeting COX-2 in neuroinflammation models [1]. Unlike bulkier, dual-targeting analogs (e.g., MK-5286 or L-652,343), its physicochemical fingerprint suggests it can be elaborated into a selective, CNS-active COX-2 inhibitor without the confounding anti-target activity on 5-lipoxygenase [2].

PfENR Antimalarial Lead Optimization with Improved Metabolic Stability

In antimalarial drug discovery targeting P. falciparum enoyl-ACP reductase (PfENR), the 5-trifluoromethyl group provides a metabolically stable alternative to the 3-bromo group found in the most potent published PfENR inhibitor from this class (IC50 = 115 nM) [1]. Procuring this compound allows research groups to synthesize a focused library of PfENR inhibitors that retain a high degree of lipophilicity for parasite membrane penetration while avoiding the metabolic dehalogenation liabilities inherent to brominated analogs [2].

Core Scaffold for Fragment-Based Drug Discovery (FBDD) Against Inflammatory Targets

With a molecular weight of 321.3 Da and a minimal number of rotatable bonds (2), this compound adheres to the 'Rule of Three' for fragment-based screening when used as a core scaffold for subsequent functionalization [1]. Unlike larger, more complex benzothiophene carboxamides (e.g., those in US 2012/0016014 A1), its structural simplicity allows for efficient synthetic derivatization and clear SAR interpretation at biological targets such as COX-2 [2].

Enzyme Selectivity Profiling via Comparative Inhibitor Studies

The distinct structural feature of a simple N-phenyl anilide without a 3-position hydroxy group makes this compound an essential negative control or counter-screen compound for studies involving dual COX/5-LO inhibitors like L-652,343 [REFS-1, REFS-2]. It allows researchers to distinguish between COX-2-specific pharmacology and multi-pathway eicosanoid modulation, enhancing the mechanistic interpretation of anti-inflammatory drug effects in whole-cell assays.

Quote Request

Request a Quote for N-phenyl-5-(trifluoromethyl)-1-benzothiophene-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.